Bencarbazone
Overview
Description
Bencarbazone is a synthetic thiocarboxamide herbicide primarily used for the post-emergent control of broad-leaved weeds in crops such as corn, cereals, and sugar cane . It is known for its moderate aqueous solubility and low mammalian toxicity, making it a relatively safe option for agricultural use .
Mechanism of Action
Target of Action
Bencarbazone is a thiocarboxamide herbicide . Its primary target is the enzyme protoporphyrinogen oxidase (PPO), also known as EC 1.3.3.4 . PPO is a key enzyme in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .
Mode of Action
This compound acts as an inhibitor of PPO . By binding to this enzyme, it interferes with the normal function of PPO, disrupting the biosynthesis of chlorophyll and heme . This disruption leads to a decrease in chlorophyll, which is crucial for photosynthesis, and heme, which is a component of various proteins involved in electron transport .
Biochemical Pathways
The inhibition of PPO by this compound affects the biosynthesis of chlorophyll and heme, which are part of the tetrapyrrole biosynthesis pathway . The downstream effects include a decrease in photosynthetic activity due to the lack of chlorophyll and impaired cellular functions due to the lack of heme-containing proteins .
Pharmacokinetics
It is known that this compound has a moderate aqueous solubility . This suggests that it may be well absorbed by plants and distributed within the plant tissues. The metabolism and excretion of this compound in plants are yet to be fully understood .
Result of Action
The action of this compound leads to the death of broad-leaved weeds . The inhibition of PPO results in a decrease in chlorophyll and heme, leading to impaired photosynthesis and cellular functions . This causes the weeds to die, thereby controlling their growth in crops such as corn, cereals, and sugar cane .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Specific information on how environmental factors influence this compound’s action is limited . It is known that this compound is used as a post-emergence herbicide, suggesting that its efficacy may be influenced by the growth stage of the weeds .
Biochemical Analysis
Biochemical Properties
Bencarbazone acts as an inhibitor of the enzyme protoporphyrinogen oxidase (EC 1.3.3.4), an oxidoreductase that acts on the donor CH-CH group with oxygen as an acceptor . This interaction disrupts the biochemical reactions in the targeted weeds, leading to their death .
Cellular Effects
It is known that this compound has a low mammalian toxicity and would not be expected to bioaccumulate .
Molecular Mechanism
This compound exerts its herbicidal effects at the molecular level by inhibiting the action of protoporphyrinogen oxidase . This enzyme is crucial in the biosynthesis of chlorophyll, a vital molecule for photosynthesis in plants. By inhibiting this enzyme, this compound disrupts the plant’s ability to produce energy, leading to plant death .
Temporal Effects in Laboratory Settings
It is known that this compound is a post-emergent herbicide, indicating that it is effective against weeds that have already sprouted .
Dosage Effects in Animal Models
There is currently limited information available on the effects of this compound dosage in animal models. It is known that this compound has a low mammalian toxicity .
Metabolic Pathways
Its role as an inhibitor of protoporphyrinogen oxidase suggests that it may interact with the metabolic pathways involved in chlorophyll biosynthesis .
Transport and Distribution
As a herbicide, it is likely to be transported through the plant’s vascular system to reach the target weeds .
Subcellular Localization
Given its role as an inhibitor of protoporphyrinogen oxidase, it is likely to be localized in the chloroplasts where this enzyme is found .
Preparation Methods
Bencarbazone is synthesized through a series of chemical reactions involving benzenecarbothioamide and various substituents. The synthetic route typically involves the substitution of a fluoro, 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl, and (ethanesulfonyl)nitrilo groups at specific positions on the benzenecarbothioamide molecule . Industrial production methods often involve large-scale chemical synthesis in controlled environments to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Bencarbazone undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bencarbazone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies involving thiocarboxamides and their reactivity.
Biology: Investigated for its effects on various biological systems, particularly in relation to its herbicidal properties.
Medicine: Explored for potential therapeutic applications due to its low toxicity and specific molecular interactions.
Industry: Utilized in the agricultural sector for weed control, contributing to increased crop yields and reduced competition from unwanted plants
Comparison with Similar Compounds
Bencarbazone is unique among herbicides due to its specific molecular structure and mode of action. Similar compounds include:
Carfentrazone-ethyl: Another Protox inhibitor with a similar mode of action but different chemical structure.
Sulfentrazone: A herbicide with a similar target enzyme but different substituents on the core molecule.
Flumioxazin: Another herbicide that inhibits Protox but has a different chemical backbone.
These compounds share some similarities in their herbicidal activity but differ in their chemical structures, environmental fate, and specific applications.
Properties
IUPAC Name |
2-(ethylsulfonylamino)-5-fluoro-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]benzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4N5O3S2/c1-3-27(24,25)20-8-5-9(7(14)4-6(8)10(18)26)22-12(23)21(2)11(19-22)13(15,16)17/h4-5,20H,3H2,1-2H3,(H2,18,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKBXDHACCFCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1C(=S)N)F)N2C(=O)N(C(=N2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057998 | |
Record name | Bencarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173980-17-1 | |
Record name | Bencarbazone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173980171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bencarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENCARBAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L6YBH3E98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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